molecular formula C10H13IN2O2 B12092784 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine

Cat. No.: B12092784
M. Wt: 320.13 g/mol
InChI Key: MLKQYWYNGLCGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol . This compound is characterized by the presence of an iodine atom, a pyrimidine ring, and a tetrahydropyran-4-yl group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

The synthesis of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine typically involves the reaction of a pyrimidine derivative with an iodinating agent and a tetrahydropyran-4-yl group. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) at low temperatures . The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine is not well-documented. it is likely to interact with molecular targets such as enzymes or nucleic acids, given its structural similarity to other pyrimidine derivatives. The iodine atom and tetrahydropyran-4-yl group may play roles in modulating the compound’s biological activity .

Comparison with Similar Compounds

5-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its combination of an iodine atom, a pyrimidine ring, and a tetrahydropyran-4-yl group, which may confer specific chemical and biological properties.

Properties

Molecular Formula

C10H13IN2O2

Molecular Weight

320.13 g/mol

IUPAC Name

5-iodo-4-(oxan-4-ylmethoxy)pyrimidine

InChI

InChI=1S/C10H13IN2O2/c11-9-5-12-7-13-10(9)15-6-8-1-3-14-4-2-8/h5,7-8H,1-4,6H2

InChI Key

MLKQYWYNGLCGQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=NC=NC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.